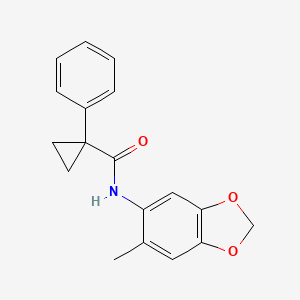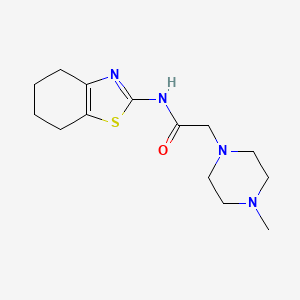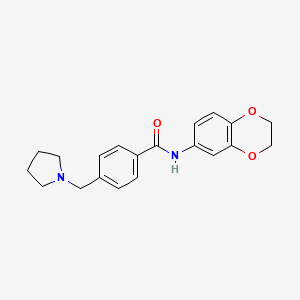![molecular formula C19H31NO B4878113 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine](/img/structure/B4878113.png)
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine
説明
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine, also known as PB22, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medical applications. PB22 is a potent agonist of the cannabinoid receptors, which are responsible for a wide range of physiological and psychological effects. In
科学的研究の応用
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been the subject of numerous scientific studies due to its potential medical applications. One of the most promising areas of research is in the treatment of chronic pain. This compound has been shown to be a potent analgesic in animal models, and may be effective in treating pain in humans. Other potential applications for this compound include the treatment of anxiety, depression, and nausea.
作用機序
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found throughout the body and are responsible for a wide range of physiological and psychological effects. When this compound binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the analgesic, anxiolytic, and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity, decrease anxiety and depression-like behaviors, and reduce inflammation. This compound has also been shown to have anti-tumor effects in some animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also highly potent, meaning that small amounts can produce significant effects. However, this compound also has several limitations for laboratory experiments. It is highly lipophilic, meaning that it can be difficult to dissolve in aqueous solutions. This compound is also highly unstable, meaning that it can degrade over time and produce unreliable results.
将来の方向性
There are several potential future directions for research on 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine. One area of research is in the development of more stable analogs of this compound that can be used in laboratory experiments. Another area of research is in the development of more specific agonists of the cannabinoid receptors that can produce more targeted effects. Finally, more research is needed to fully understand the long-term effects of this compound on the body and its potential for medical applications.
特性
IUPAC Name |
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)17-9-11-18(12-10-17)21-16-8-4-5-13-20-14-6-7-15-20/h9-12H,4-8,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSJQGYJDMGLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-methyl-2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4878034.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)

![3,6-dimethyl-4-[(2-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4878046.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4878076.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878077.png)


![[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]methyl 5-chloro-2-thiophenecarboxylate](/img/structure/B4878104.png)
![5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol](/img/structure/B4878108.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4878117.png)
